4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction: The carboxylic acid group on the furan ring is converted to an amide by reacting with an amine, such as 2-methoxyphenylamine, in the presence of coupling agents like EDCI or DCC.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the furan-amide intermediate with the piperidine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design studies.
Medicine
In medicinal chemistry, 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity profile make it suitable for such applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-phenylpiperidine-1-carboxamide
- 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific substitution pattern and functional groups. The presence of the 2-methoxyphenyl group imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-14-12-17(15(2)28-14)20(25)22-13-16-8-10-24(11-9-16)21(26)23-18-6-4-5-7-19(18)27-3/h4-7,12,16H,8-11,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRCJQWLQAFVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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